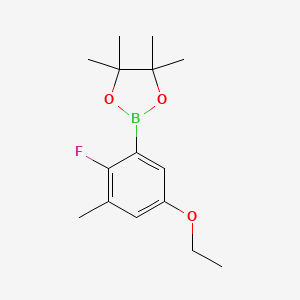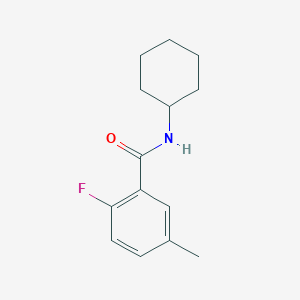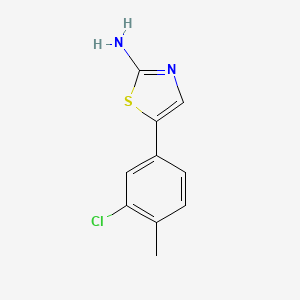
4-Bromo-1-(methyl-D3)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(methyl-D3)-1H-pyrazole is a deuterated derivative of 4-bromo-1-methyl-1H-pyrazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(methyl-D3)-1H-pyrazole typically involves the bromination of 1-(methyl-D3)-1H-pyrazole. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the pyrazole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(methyl-D3)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-(methyl-D3)-1H-pyrazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions produce oxidized or reduced derivatives of the original compound .
Applications De Recherche Scientifique
4-Bromo-1-(methyl-D3)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(methyl-D3)-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The deuterium atoms in the methyl group can influence the compound’s metabolic stability and pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- 4-Bromo-1-(methyl-D3)-1H-imidazole
- 4-Bromo-1-methyl-3-(methyl-D3)pyridin-2(1H)-one
Uniqueness
4-Bromo-1-(methyl-D3)-1H-pyrazole is unique due to the presence of deuterium atoms, which can enhance its stability and alter its reactivity compared to non-deuterated analogs. This makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C4H5BrN2 |
|---|---|
Poids moléculaire |
164.02 g/mol |
Nom IUPAC |
4-bromo-1-(trideuteriomethyl)pyrazole |
InChI |
InChI=1S/C4H5BrN2/c1-7-3-4(5)2-6-7/h2-3H,1H3/i1D3 |
Clé InChI |
IXJSDKIJPVSPKF-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C=C(C=N1)Br |
SMILES canonique |
CN1C=C(C=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;3-(2-hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-[[2,4,6-triiodo-3-(methylcarbamoyl)-5-(2-oxopropylamino)benzoyl]amino]acetyl]amino]benzoate](/img/structure/B14026827.png)
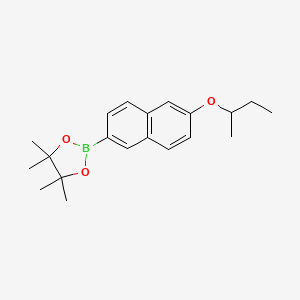

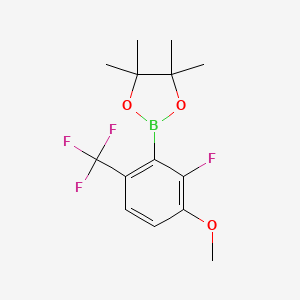
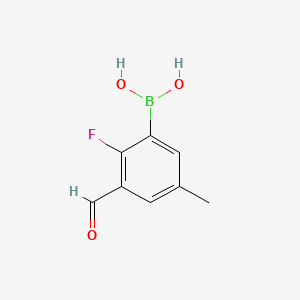
![1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]-](/img/structure/B14026851.png)
![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14026856.png)
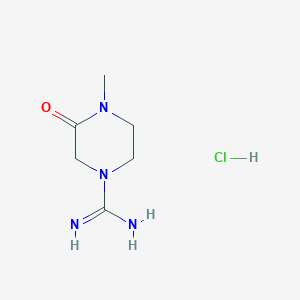
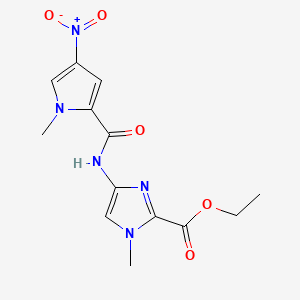
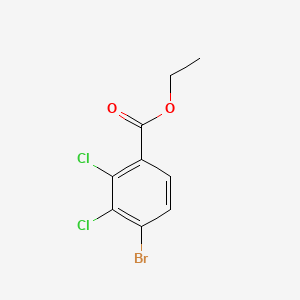
![tert-Butyl (1R,4R,6S)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14026869.png)
